(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
“(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide” (CAS: 1006807-69-7) is a structurally complex small molecule featuring a benzothiazole core fused with a benzamide moiety. Key structural elements include:
- Benzothiazole ring: Substituted with a 6-methoxy group and a 3-propyl chain.
- Morpholino sulfonyl group: A 2,6-dimethylmorpholine ring linked via a sulfonyl bridge to the benzamide.
- Z-configuration: The imine bond (N–C=O) adopts a stereospecific Z-geometry, critical for molecular interactions.
The molecular formula is C25H31N3O6S2 (MW: 533.7 g/mol). Limited physicochemical data (e.g., melting point, solubility) are publicly available, but its synthetic pathway likely involves sulfonation, nucleophilic substitution, and cyclization steps analogous to methods in , where sulfonyl-containing triazoles were synthesized via hydrazide-isothiocyanate reactions .
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(6-methoxy-3-propyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S2/c1-5-12-27-21-11-8-19(31-4)13-22(21)33-24(27)25-23(28)18-6-9-20(10-7-18)34(29,30)26-14-16(2)32-17(3)15-26/h6-11,13,16-17H,5,12,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMVURRIDJCRAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes a morpholine ring, a sulfonamide group, and a benzothiazole moiety. These structural components are known to influence the compound's biological interactions.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors of specific enzymes, which can lead to therapeutic effects in conditions such as cancer and infections.
- Antiviral Properties : Some related compounds have shown broad-spectrum antiviral effects by modulating intracellular pathways.
Anticancer Activity
Studies have demonstrated that benzothiazole derivatives possess significant anticancer properties. The compound under discussion may inhibit cancer cell proliferation through several pathways:
- Induction of Apoptosis : Compounds with similar structures have been shown to induce programmed cell death in various cancer cell lines.
- Cell Cycle Arrest : Some studies suggest that these compounds can halt the cell cycle, preventing cancer cells from dividing and proliferating.
Table 1: Summary of Anticancer Activity
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzothiazole Derivative 1 | MCF-7 Breast Cancer | 1.8 ± 0.02 | Apoptosis induction |
| Benzothiazole Derivative 2 | A549 Lung Cancer | 4.5 ± 0.05 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Antiviral Activity
Similar compounds have shown promise against viral infections by enhancing the immune response or directly inhibiting viral replication. For instance, derivatives featuring morpholine groups have been investigated for their ability to increase intracellular levels of antiviral proteins.
Case Studies
Several studies highlight the biological activity of compounds related to this compound:
- Study on Hepatitis B Virus (HBV) : A related benzamide derivative was evaluated for its anti-HBV activity, demonstrating significant inhibition of viral replication in vitro and in vivo models .
- Tyrosinase Inhibition : Research on phenylamino quinazolinone derivatives indicated effective inhibition of tyrosinase, suggesting potential applications in treating skin disorders .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its benzothiazole core and morpholino sulfonyl group. Comparisons with structurally related analogs (Table 1) highlight key differences:
Key Observations :
Core Heterocycles: The benzothiazole in the target compound contrasts with triazole or flavonoid cores in analogs, influencing electronic properties and binding affinities.
Sulfonyl vs.
Stereochemical Considerations: The Z-configuration of the imine bond may confer distinct conformational stability compared to E-isomers or non-stereospecific analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
